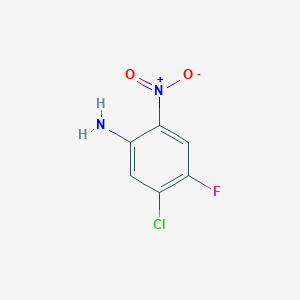

5-Chloro-4-fluoro-2-nitroaniline

Description

Significance of Halogenated Aniline (B41778) Scaffolds in Advanced Chemical Transformations

Halogenated aniline scaffolds are fundamental to the synthesis of a multitude of biologically active compounds and functional materials. The presence of halogens allows for a variety of coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, which are cornerstone methods for forming carbon-carbon and carbon-nitrogen bonds. These reactions are instrumental in the assembly of complex molecular frameworks from simpler precursors.

The amino group on the aniline scaffold can be readily diazotized and converted into a wide range of other functional groups, further expanding the synthetic possibilities. Moreover, the electronic nature of the aniline ring, influenced by both the electron-donating amino group and the electron-withdrawing halogen and nitro groups, dictates the regioselectivity of subsequent electrophilic and nucleophilic aromatic substitution reactions. This predictable reactivity is crucial for the strategic design of multi-step syntheses. The development of palladium/norbornene cooperative catalysis, for example, has provided an efficient pathway for the functionalization of aromatic compounds, highlighting the importance of such scaffolds in modern synthetic strategies. researchgate.net

The Unique Role of 5-Chloro-4-fluoro-2-nitroaniline as a Building Block in Complex Molecular Architectures

Among the diverse family of halogenated nitroanilines, this compound stands out due to its specific arrangement of substituents. guidechem.com The presence of two different halogen atoms, chlorine and fluorine, offers orthogonal reactivity, allowing for selective transformations at different positions on the aromatic ring. The nitro group, being strongly electron-withdrawing, activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to it.

This distinct reactivity profile makes this compound a valuable precursor for the synthesis of a range of important molecules, including pharmaceuticals, agrochemicals, and dyes. guidechem.comchemimpex.com For instance, it serves as a key intermediate in the production of various pharmaceutical agents, with applications in developing treatments for bacterial infections and cancer. chemimpex.com In the agrochemical industry, it is utilized in the formulation of herbicides and fungicides. chemimpex.com Furthermore, its structure is integral to the creation of vibrant and stable dyes for textiles and other materials. guidechem.comchemimpex.com

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 104222-34-6 nih.gov |

| Molecular Formula | C6H4ClFN2O2 nih.gov |

| Molecular Weight | 190.56 g/mol nih.gov |

| Appearance | Orange Crystalline Powder guidechem.com |

| Melting Point | 140.0 to 144.0 °C tcichemicals.com |

| Solubility | Sparingly soluble in water (0.09 g/L at 25 °C) guidechem.com |

Structure

2D Structure

Propriétés

IUPAC Name |

5-chloro-4-fluoro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFN2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJKEIWZSOHDOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333729 | |

| Record name | 5-Chloro-4-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104222-34-6 | |

| Record name | 5-Chloro-4-fluoro-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104222-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-4-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-4-fluoro-2-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological Advancements in the Synthesis of 5 Chloro 4 Fluoro 2 Nitroaniline and Analogues

Strategic Approaches to Halogenated Nitroaniline Precursors

The synthesis of halogenated nitroanilines often involves multi-step processes that begin with the strategic introduction of nitro and amino groups onto a halogenated benzene (B151609) ring. The order and method of these introductions are critical to achieving the desired isomer with high purity and yield.

Nitration Strategies for Substituted Benzenes

The introduction of a nitro group onto a substituted benzene ring is a fundamental electrophilic aromatic substitution reaction. libretexts.org The choice of nitrating agent and reaction conditions is crucial and depends on the nature of the substituents already present on the aromatic ring.

For halogenated benzenes, the directing effects of the halogen atoms and other substituents determine the position of nitration. Halogens are deactivating yet ortho-, para-directing substituents. libretexts.orgstackexchange.com This means that while they decrease the rate of reaction compared to benzene, they direct the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to the halogen. When multiple substituents are present, the most activating group generally dictates the position of substitution. masterorganicchemistry.com

A common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid. libretexts.orgkhanacademy.org The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion. libretexts.org For instance, the nitration of m-dichlorobenzene is a key step in one of the synthesis routes for 5-chloro-2-nitroaniline (B48662). google.comgoogle.com In some processes, nitrogen dioxide is used as a nitrating agent to avoid the formation of spent acid, thus reducing environmental pollution. google.com

In cases where the desired isomer is not the major product due to the directing effects of the existing substituents, a protecting group strategy may be employed. For example, an amino group, a strong activating and ortho-, para-directing group, can be temporarily protected as an acetamide. This reduces its activating influence and can alter the regioselectivity of the subsequent nitration step. wikipedia.orggoogle.com Following nitration, the protecting group is removed to yield the desired nitroaniline.

Amination Routes to Nitroanilines

The introduction of an amino group to form a nitroaniline can be achieved through the amination of a suitable precursor, such as a dichloronitrobenzene or a difluoronitrobenzene. This nucleophilic aromatic substitution reaction typically involves reacting the halogenated nitroaromatic compound with ammonia (B1221849) or an ammonia equivalent. google.com

The synthesis of nitroanilines from chloronitrobenzenes using ammonia at elevated temperature and pressure is a well-established industrial process. google.com For example, 4-nitroaniline (B120555) is produced industrially by the amination of 4-nitrochlorobenzene. wikipedia.org Similarly, 5-chloro-2-nitroaniline can be prepared by the reaction of 2,4-dichloronitrobenzene (B57281) with ammonia. google.com The reaction is often carried out in an autoclave in the presence of a solvent like chlorobenzene (B131634) or toluene. google.comgoogle.com A significant advantage of this method is its high selectivity, with minimal formation of di-amination byproducts. google.com

| Precursor | Reagent | Conditions | Product | Yield |

| 2,4-Dichloronitrobenzene | Anhydrous Ammonia | 130°C, 20 hours, in Chlorobenzene | 5-Chloro-2-nitroaniline | High |

| 2,4-Dichloronitrobenzene | Ammonia | 120°C, 10 hours | 5-Chloro-2-nitroaniline | 94% |

| m-Dichlorobenzene | 1. Nitrogen Dioxide (Nitration) 2. Liquid Ammonia (Amination) | 1. 40-100°C, 4-18 hours 2. 90-160°C, 2-10 hours, in Toluene | 5-Chloro-2-nitroaniline | High |

Direct Synthetic Routes to 5-Chloro-4-fluoro-2-nitroaniline

Conventional Multistep Synthesis Pathways

A conventional laboratory synthesis of a substituted nitroaniline may involve a sequence of reactions to introduce the required functional groups in the correct positions. For example, the synthesis of 5-chloro-2-nitroaniline can be achieved through a multi-step process starting from 3-chloroaniline (B41212). chemicalbook.com This process involves:

Acylation: Protection of the amino group of 3-chloroaniline with formic acid.

Nitration: Introduction of the nitro group using a mixture of nitric acid and acetic anhydride.

Hydrolysis: Removal of the formyl protecting group with sodium hydroxide (B78521) to yield the final product. chemicalbook.com

This systematic approach allows for precise control over the reaction conditions at each stage. chemicalbook.com

| Starting Material | Step 1 Reagents | Step 2 Reagents | Step 3 Reagents | Final Product |

| 3-Chloroaniline | Formic acid, organic solvent | Nitric acid, acetic anhydride | Sodium hydroxide solution | 5-Chloro-2-nitroaniline |

Microwave-Assisted Synthetic Protocols for Halogenated Nitroanilines

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ajrconline.orgrasayanjournal.co.in This technology is particularly beneficial for the synthesis of pharmaceutical building blocks. tandfonline.com

A novel, eco-friendly method for producing anilines from activated aryl halides has been developed using microwave irradiation. tandfonline.comdoaj.orgnih.gov This approach avoids the need for organic solvents and metal catalysts by using aqueous ammonium (B1175870) hydroxide. tandfonline.comnih.gov The reaction of an activated aryl halide in an aqueous ammonium hydroxide solution under microwave irradiation at 130-140°C can lead to complete conversion in as little as 5-20 minutes. tandfonline.com This method has been shown to be effective for a range of substituted aryl halides, including those with additional halogen substituents. tandfonline.comnih.gov The simplicity of the work-up and the use of environmentally benign reagents make this a promising green alternative for the industrial-scale synthesis of anilines. ajrconline.orgtandfonline.com

| Reaction Type | Conditions | Time | Advantages |

| Amination of activated aryl halides | Microwave irradiation, aqueous ammonium hydroxide | 5-20 minutes | Fast, high yield, no organic solvents or catalysts, eco-friendly |

Flow Chemistry Approaches (e.g., Microchannel Reactor Systems)

Flow chemistry, utilizing microchannel reactors, offers significant advantages for chemical synthesis, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for hazardous reactions. While specific examples for the synthesis of this compound in microreactors are not extensively detailed in the provided search results, the principles of flow chemistry are highly applicable to the nitration and amination reactions involved. The high surface-area-to-volume ratio in microreactors allows for efficient temperature control, which is critical for exothermic nitration reactions, preventing side reactions and improving selectivity. Similarly, high-pressure amination reactions can be conducted more safely and efficiently in a continuous flow system. The development of such processes would represent a significant advancement in the manufacturing of this important chemical intermediate.

Catalytic Methods in the Formation of Halogenated Nitroanilines

The introduction of halogen and nitro groups onto an aniline (B41778) framework often requires robust catalytic systems to ensure high selectivity and yield. Traditional methods for producing compounds like 5-chloro-2-nitroaniline have involved multi-step processes, including nitration and amination under demanding conditions. chemicalbook.comgoogle.comgoogle.com Modern catalytic approaches aim to overcome these limitations by providing milder and more efficient reaction pathways.

Copper-catalyzed reactions have emerged as a particularly effective strategy for the halogenation and amination of aromatic systems. For instance, copper catalysts can facilitate the ortho-halogenation of anilines under aerobic conditions, offering excellent regioselectivity. rsc.org While direct catalytic synthesis of this compound is not extensively documented in public literature, the principles of copper-catalyzed N-H bond chalcogenation of anilines and the alkylation of nitroalkanes suggest the potential for developing specific catalysts for its targeted synthesis. rsc.orgnih.gov

The following table summarizes catalytic methods applicable to the synthesis of halogenated nitroanilines, which could be adapted for this compound.

| Catalyst System | Substrate Type | Reaction Type | Key Advantages |

| Copper(I) bromide | Anilines | ortho-Halogenation | High ortho-regiocontrol, good functional group tolerance. rsc.org |

| Copper Nanoparticles | Nitroarenes | Transfer Hydrogenation | Environmentally benign, high conversion rates. scispace.com |

| Brønsted Acidic Ionic Liquid | Aldehydes and Anilines | Friedel-Crafts Reaction | Metal- and solvent-free, high yields. nih.gov |

Green Chemistry Principles in the Synthesis of Halogenated Nitroanilines

The fine chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. This is particularly relevant for the synthesis of halogenated nitroanilines, which traditionally can involve hazardous reagents and generate significant waste.

Solvent-Free Reaction Systems

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer numerous advantages, including reduced environmental burden, lower costs, and often, enhanced reaction rates. Research has demonstrated the feasibility of solvent-free synthesis for N-substituted nitroanilines through nucleophilic aromatic substitution. researchgate.net For instance, the reaction of 1-chloro-2-nitrobenzene (B146284) with anilines can proceed efficiently without a solvent, yielding the desired products in good to excellent yields. researchgate.net This methodology could conceptually be applied to the synthesis of analogues of this compound. The hydrogenation of nitroarenes to aromatic amines has also been successfully achieved under solvent-free conditions using platinum nanoparticles on carbon nanotubes as a catalyst. researchgate.net

Utilization of Environmentally Benign Reagents and Catalysts (e.g., Thiourea Dioxide, Copper Catalysis)

The choice of reagents and catalysts is critical in developing greener synthetic routes. Thiourea dioxide has been explored as a reducing agent in organic synthesis. While specific applications to this compound are not detailed, its general utility in reducing nitro groups presents a potentially more environmentally friendly alternative to traditional metal hydrides.

Copper catalysis, as mentioned earlier, represents a significant advancement. Copper is an abundant and less toxic metal compared to precious metal catalysts like palladium or platinum. Copper nanoparticles have been shown to be effective in the transfer hydrogenation of nitroarenes to anilines. scispace.com This approach avoids the need for high-pressure hydrogen gas and can often be performed in more benign solvent systems, or even solvent-free.

The table below highlights some green catalytic approaches relevant to the synthesis of halogenated nitroanilines.

| Green Approach | Reagent/Catalyst | Reaction | Environmental Benefit |

| Solvent-Free Synthesis | Sodium Carbonate | Nucleophilic Aromatic Substitution | Eliminates volatile organic solvents, reduces waste. researchgate.net |

| Green Catalysis | Copper Nanoparticles | Transfer Hydrogenation | Uses a less toxic metal, avoids high-pressure H2. scispace.com |

| Alternative Reagents | Nitrogen Dioxide | Nitration | Can replace mixed nitric/sulfuric acid, reducing acid waste. google.com |

Atom Economy and Process Efficiency Optimization

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. Traditional multi-step syntheses often suffer from poor atom economy due to the use of protecting groups and stoichiometric reagents that are not part of the final molecule.

Reaction Chemistry and Derivatization of 5 Chloro 4 Fluoro 2 Nitroaniline

Functional Group Reactivity and Transformations

The reactivity of 5-Chloro-4-fluoro-2-nitroaniline is governed by its three key functional groups: the amine, the nitro group, and the halogen atoms. Each of these sites can be targeted under specific reaction conditions to yield a variety of derivatives. The presence of the strongly electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring and the other substituents.

Reactions of the Amine Group (e.g., Nucleophilic Substitutions, Diazotization)

The primary amine group (-NH₂) is a key site for synthetic modifications. Its nucleophilic nature allows it to participate in various reactions, and it also directs the regioselectivity of certain electrophilic substitutions.

Diazotization: The amino group can undergo diazotization when treated with a diazotizing agent, such as sodium nitrite (B80452) or nitrosyl sulfuric acid, in a strong acidic medium like hydrochloric or sulfuric acid. gneechem.comgoogle.com This reaction converts the primary amine into a highly reactive diazonium salt intermediate. This process is fundamental in the synthesis of azo dyes, where the diazonium salt is subsequently coupled with another aromatic compound. gneechem.com For instance, a patented method describes the diazotization of o-chloro-p-nitroaniline at temperatures between -10°C and 40°C to produce the corresponding diazonium salt solution, a reaction pathway analogous to what would be expected for this compound. google.com

Nucleophilic Reactions: The amine group itself can act as a nucleophile. It can be acylated, alkylated, or arylated, although the presence of the ortho-nitro group reduces its nucleophilicity. For example, N-cyclopropylation has been documented for this molecule, leading to the formation of 5-chloro-N-cyclopropyl-4-fluoro-2-nitroaniline. nih.gov

Transformations of the Nitro Group (e.g., Reduction to Amine, Cyclocondensation)

The nitro group (-NO₂) is a powerful electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic substitution. A primary transformation of the nitro group is its reduction.

Reduction to Amine: The reduction of the nitro group is a common and synthetically useful reaction, providing access to the corresponding aniline (B41778) derivative. wikipedia.orgsci-hub.st For this compound, the nitro group can be selectively reduced to an amino group to yield 5-Chloro-4-fluoro-1,2-phenylenediamine. evitachem.com This transformation can be achieved using various reducing agents. evitachem.com Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel, as well as chemical reduction using reagents such as tin(II) chloride in hydrochloric acid or iron powder in acidic media. wikipedia.orgsci-hub.stevitachem.com

The resulting 1,2-diamine is a valuable intermediate for synthesizing heterocyclic compounds.

Cyclocondensation: Following the reduction of the nitro group, the resulting 5-Chloro-4-fluoro-1,2-phenylenediamine possesses two adjacent amine groups. This structural motif is a precursor for cyclocondensation reactions. By reacting the diamine with various electrophilic reagents containing two reactive centers (e.g., dicarbonyl compounds, carboxylic acids, or their derivatives), a wide range of fused heterocyclic systems, such as benzimidazoles, can be constructed.

Halogen Atom Reactivity (e.g., SAr Reactions, Cross-Coupling)

The chlorine and fluorine atoms attached to the aromatic ring are subject to substitution, primarily through nucleophilic aromatic substitution (SAr) mechanisms, due to the activating effect of the ortho- and para-nitro group.

Nucleophilic Aromatic Substitution (SAr): The electron-withdrawing nitro group at the C2 position strongly activates the halogen at the C4 (para) and C5 (meta) positions for SAr. In SAr reactions, fluorine is typically a better leaving group than chlorine. researchgate.net Therefore, the fluorine atom at C4 is expected to be more susceptible to substitution by nucleophiles like amines, alkoxides, or thiols compared to the chlorine atom at C5. evitachem.comresearchgate.net Studies on similar nitrofluorobenzenes have shown that oxygen nucleophiles readily displace the fluorine atom. researchgate.net

Cross-Coupling Reactions: The carbon-halogen bonds present opportunities for forming new carbon-carbon or carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions. While the C-F bond is generally robust, the C-Cl bond can participate in reactions such as Suzuki, Heck, or Sonogashira couplings under appropriate palladium or other transition metal catalysis. Research on related halofluoropyridines has demonstrated successful Sonogashira cross-coupling reactions to form alkynyl derivatives. soton.ac.uk This suggests the potential for selectively functionalizing the C-Cl position in this compound.

Regioselective Functionalization Studies

Beyond the reactivity of the inherent functional groups, direct functionalization of the C-H bonds on the aromatic ring offers an efficient route to more complex derivatives.

Transition-Metal-Catalyzed C–H Functionalization of Anilines

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of arenes, including anilines. researchgate.netacs.org These methods provide a direct route to alkylated, arylated, or other substituted anilines, often with high selectivity that complements traditional electrophilic substitution patterns. researchgate.net

The primary amine group of anilines can serve as a directing group to achieve ortho-selective C-H functionalization. nih.govacs.org For this compound, the only available C-H bond is at the C6 position, which is ortho to the amine group. This makes it a prime target for directed C-H activation.

Several catalytic systems have been developed for the ortho-functionalization of anilines. The use of unprotected primary anilines in such reactions is challenging but has been achieved. nih.govacs.org For example, a palladium catalyst system using a cooperating [2,2′-bipyridin]-6(1H)-one ligand has been shown to selectively arylate unprotected anilines at the ortho position, tolerating a range of electron-withdrawing and electron-donating groups. nih.govacs.org The mechanism is believed to involve deprotonation of the NH moiety, which drives the regioselectivity toward the ortho position. nih.gov Other metals like rhodium and iridium have also been used. Iridium-catalyzed ortho-borylation, for instance, can be highly selective, providing a versatile handle for further derivatization. nih.gov

Table 1: Catalytic Systems for Ortho-C-H Functionalization of Anilines

| Catalyst System | Reaction Type | Key Features |

|---|---|---|

| Pd(OAc)₂ / [2,2'-Bipyridin]-6(1H)-one | Ortho-Arylation | Effective for unprotected primary anilines; tolerates various functional groups. nih.govacs.org |

| [Ir(cod)OMe]₂ / dtbbpy / B₂eg₂ | Ortho-Borylation | High ortho-selectivity for anilines; N-H...O hydrogen bonding influences selectivity. nih.gov |

| Rh(III) Catalysts | Ortho-Alkylation | Utilizes diazo compounds as coupling partners to form ortho-alkylated anilines. researchgate.net |

| Ru(II) / MPAA Ligands | Meta-Functionalization | While not ortho, demonstrates the use of removable directing groups for site-selectivity. researchgate.net |

These methodologies highlight the potential for selectively modifying the C6-H bond of this compound, providing a direct pathway to novel and complex derivatives that would be difficult to access through classical methods.

Meta-Selective C–H Functionalization

Achieving meta-selective C–H functionalization on an aniline ring presents a challenge due to the strong ortho- and para-directing influence of the amino group. quora.com However, this selectivity can be altered under specific reaction conditions. In the presence of strong acid, the amino group of this compound is protonated to form the anilinium ion (-NH₃⁺). This protonated group becomes a deactivating, meta-directing group. quora.com

In this anilinium form, the ring is highly deactivated towards electrophilic attack. However, the positions meta to the -NH₃⁺ group (C3 and C5) become the least deactivated sites. Given that the C5 position is already substituted with a chlorine atom, electrophilic substitution would be directed towards the C3 position. The powerful deactivating effect of the nitro group at C2 further reinforces the deactivation of the ring, making such reactions challenging but directing any potential substitution to the C3 position, which is meta to both the anilinium and nitro groups.

Another strategy for achieving meta-selectivity involves the use of specialized directing groups that can coordinate to a metal catalyst and position it for C-H activation at a remote meta position. nih.govnih.gov A nitrile-based template attached via a silicon tether, for example, has been shown to direct functionalization to the meta-position of various aromatic substrates. nih.govnih.gov While not specifically demonstrated on this compound, this principle represents a modern approach to overcoming inherent substituent effects.

Para-Selective C–H Functionalization

The position para to the amino group in this compound is occupied by a fluorine atom. Therefore, C-H functionalization at this position is not possible. However, discussions of para-selective C-H functionalization of anilines are relevant for understanding how to control regioselectivity in related systems.

While most C-H activation strategies involving aniline derivatives lead to ortho-functionalized products, specific catalytic systems have been developed to achieve para-selectivity. acs.orgnih.gov For instance, a palladium catalyst in conjunction with a bidentate S,O-ligand has been utilized for the para-selective C–H olefination of aniline derivatives. nih.gov This ligand is believed to control the site-selectivity, overriding the typical electronic and steric preferences of the substrate. nih.gov Such methods are generally applied to anilines where the para position is available for substitution. In the case of this compound, these methods would be more applicable to its derivatives where the C4 position is not fluorinated.

Acid-Controlled Regioselectivity in Aniline Functionalization

The regioselectivity of reactions involving anilines can be effectively controlled by adjusting the acidity of the reaction medium. researchgate.net The amino group's basicity allows it to be protonated under acidic conditions, which fundamentally alters its electronic influence on the aromatic ring.

Under Neutral or Basic Conditions: The -NH₂ group is a strong activating group that directs electrophiles to the ortho and para positions through resonance. quora.com In this compound, the positions ortho to the amine are C1 and C3. C1 is substituted with the nitro group, so electrophilic attack would be directed to C3.

This acid-controlled switching of regioselectivity is a powerful tool in synthesis. For example, the nitration of aniline in a strong acid mixture famously yields a significant amount of the meta-nitroaniline product because the reaction proceeds through the anilinium ion. quora.com This principle allows chemists to selectively functionalize positions that are not favored under neutral conditions.

Formation of Heterocyclic Systems from this compound Precursors

A primary application of this compound is its use as a starting material for the synthesis of fused heterocyclic compounds. The key step in many of these syntheses is the reduction of the ortho-nitroamino moiety to an ortho-phenylenediamine derivative, which is a versatile precursor for various cyclization reactions.

Synthesis of Benzimidazole (B57391) Derivatives

Benzimidazoles are a crucial class of heterocyclic compounds with a wide array of biological activities. quora.com The synthesis of benzimidazole derivatives from this compound typically proceeds via a two-step sequence: reduction followed by cyclization.

Reduction: The nitro group of the 2-nitroaniline (B44862) is reduced to an amine, yielding 4-chloro-5-fluoro-1,2-phenylenediamine . This reduction can be accomplished using various reagents, such as tin(II) chloride (SnCl₂), sodium dithionite (B78146) (Na₂S₂O₄), or catalytic hydrogenation (e.g., H₂/Pd/C). pcbiochemres.comrhhz.net

Cyclization: The resulting ortho-phenylenediamine is then condensed with a suitable one-carbon electrophile. Common methods include:

Reaction with Aldehydes: Condensation with an aldehyde, often in the presence of an oxidizing agent or a catalyst like gold nanoparticles, yields a 2-substituted benzimidazole. pcbiochemres.commdpi.com The reaction initially forms a Schiff base, which then undergoes cyclization and subsequent oxidation (or dehydrogenation) to form the aromatic benzimidazole ring. rhhz.netmdpi.com

Reaction with Carboxylic Acids: The Phillips condensation involves heating the ortho-phenylenediamine with a carboxylic acid or its derivative (e.g., ester, nitrile) at high temperatures, often in the presence of an acid catalyst like polyphosphoric acid (PPA). rsc.org

A plausible reaction scheme starting from this compound is shown below.

Table 1: Selected Methods for Benzimidazole Synthesis from o-Phenylenediamines

| Reagent | Conditions | Product Type | Reference(s) |

|---|---|---|---|

| Aldehydes | Oxidizing agent (e.g., NaHSO₃) or Catalyst (e.g., Au/TiO₂) | 2-Substituted Benzimidazoles | pcbiochemres.commdpi.com |

| Carboxylic Acids | High temperature, acid catalyst (e.g., PPA) | 2-Substituted Benzimidazoles | rsc.org |

| Orthoesters | Indium-mediated | 2-Substituted Benzimidazoles | rhhz.net |

| Carbon Dioxide/H₂ | Gold catalyst (e.g., Au/TiO₂) | Parent Benzimidazole | researchgate.netrsc.org |

Routes to Halogenated Phenazine (B1670421) Antibacterial Agents and Analogues

Halogenated phenazines are a class of compounds known for their potent antibacterial properties. nih.gov this compound can serve as a precursor to these structures, primarily through the Wohl-Aue reaction or by cyclization of the corresponding ortho-phenylenediamine.

The Wohl-Aue Reaction: This classic method involves the condensation of a nitroaromatic compound with an aniline in the presence of a base (e.g., KOH) at elevated temperatures. researchgate.netdtic.mil To synthesize a halogenated phenazine, this compound could be reacted with an appropriately substituted aniline. The reaction mechanism is complex but results in the formation of the fused phenazine core. researchgate.net

Cyclization from o-Phenylenediamine: A more modular approach involves first reducing this compound to 4-chloro-5-fluoro-1,2-phenylenediamine. This diamine can then be condensed with a substituted catechol or another ortho-phenylenediamine derivative under oxidative conditions to form the phenazine skeleton. This route allows for greater control over the substitution pattern of the final product. nih.govnih.gov

Other Cyclization Reactions

The 4-chloro-5-fluoro-1,2-phenylenediamine intermediate is a valuable building block for a variety of other heterocyclic systems beyond benzimidazoles and phenazines. The two adjacent amino groups can react with various di-electrophilic partners to form different ring systems.

For example, condensation of ortho-phenylenediamines with:

α-Diketones (like benzil) leads to the formation of quinoxalines.

β-Enamino diketones can lead to the formation of pyrrole-fused 1,5-benzodiazepine frameworks through a cascade cyclization/annulation process. acs.org

Carbon dioxide or its equivalents (e.g., urea, phosgene) can be used to synthesize benzimidazolones, which are cyclic ureas. researchgate.net

These reactions highlight the synthetic utility of this compound as a masked ortho-phenylenediamine, providing access to a wide range of pharmacologically and materially relevant heterocyclic scaffolds.

Applications As a Strategic Intermediate in Advanced Organic Synthesis

Pharmaceutical Development and Medicinal Chemistry

Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), particularly those targeting cancer. chemimpex.com It is notably implicated in the manufacturing pathway of certain kinase inhibitors, a class of targeted cancer therapies. For instance, while not a direct starting material, its structural motifs are found in complex intermediates used to synthesize BRAF inhibitors like Dabrafenib. The synthesis of Dabrafenib involves intermediates such as N-[3-[5-ethyl formate-2-(tertiary butyl)-4-thiazolyl]-2-fluorophenyl]-2,6-difluorobenzene sulphonamide, which highlights the importance of the fluorophenyl amine substructure provided by precursors like 5-Chloro-4-fluoro-2-nitroaniline. google.com

A related compound, 5-Chloro-2-nitroaniline (B48662), has been utilized in the synthesis of potent inhibitors of HIV-1 replication, demonstrating the utility of the chloro-nitroaniline core in developing antiviral agents. chemicalbook.com This underscores the broader potential of this class of compounds in medicinal chemistry.

Role in Drug Discovery and Development Programs

In drug discovery programs, this compound and its analogues are valuable starting points for constructing libraries of novel compounds. The presence of both electron-withdrawing (nitro, chloro, fluoro) and electron-donating (amino) groups allows for a diverse range of chemical transformations. Medicinal chemists leverage these properties to explore the structure-activity relationships (SAR) of new drug candidates. The strategic placement of the halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, including its metabolic stability and binding affinity to target proteins.

Agrochemical Research and Development

The agricultural sector has also benefited from the synthetic utility of this compound. chemimpex.com Its derivatives have shown significant potential in the development of new and effective crop protection agents.

Precursor to Herbicides and Fungicides

This compound serves as a precursor for a variety of herbicides and fungicides. chemimpex.com The benzimidazole (B57391) class of fungicides, for example, often incorporates a halogenated aniline (B41778) moiety. While a direct synthesis of a commercial fungicide from this compound is not explicitly detailed in readily available literature, the synthesis of the fungicide Boscalid provides a strong parallel. Boscalid synthesis involves the coupling of 2-amino-4'-chlorobiphenyl with 2-chloronicotinic acid. A key precursor to the biphenyl (B1667301) intermediate is 4'-chloro-2-nitrobiphenyl, which is structurally analogous to derivatives of this compound. nih.govresearchgate.net This highlights the established role of such chlorinated and nitrated aniline derivatives in the production of succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides like Boscalid.

Enhancing Crop Protection Agents

The incorporation of fluorine and chlorine atoms into agrochemical molecules, a process facilitated by intermediates like this compound, is a well-established strategy for enhancing their efficacy. The presence of these halogens can increase the biological activity of the compound, improve its stability in the field, and influence its mode of action. The nitro group can also contribute to the biological activity of the resulting pesticide. fishersci.ca

Fine Chemical Synthesis

Beyond its applications in the life sciences, this compound is a valuable intermediate in the synthesis of a range of fine chemicals. chemimpex.com Its chromophoric properties, stemming from the nitroaniline structure, make it a suitable precursor for certain types of dyes. For instance, related nitroanilines are used in the production of disperse dyes for textiles. google.com

Furthermore, a patent for the preparation of 5-chloro-2-nitroanilines indicates its potential use in synthesizing high refractive index polyaryl thioether sulfone films, suggesting applications in advanced materials and electronics. google.com

Interactive Data Table: Key Applications of this compound and Related Compounds

| Application Area | Specific Use | Example Compound/Class | Key Structural Contribution |

| Pharmaceuticals | API Synthesis (Cancer) | BRAF Inhibitors (e.g., Dabrafenib intermediates) | Fluorophenyl amine scaffold |

| Pharmaceuticals | API Synthesis (Antiviral) | HIV-1 Inhibitors (from 5-Chloro-2-nitroaniline) | Chloro-nitroaniline core |

| Agrochemicals | Fungicide Synthesis | SDHI Fungicides (e.g., Boscalid intermediates) | Chlorinated and nitrated aniline precursor |

| Fine Chemicals | Dye Production | Disperse Dyes | Nitroaniline chromophore |

| Fine Chemicals | Specialty Polymers | High Refractive Index Films | Dichloroaniline precursor |

Dyes and Pigments

This compound plays a crucial role as an intermediate in the production of dyes and pigments. chemimpex.comchemimpex.comchemimpex.com The amino group on the aniline structure is particularly important, as it can undergo diazotization reactions. In this process, the amino group reacts with nitrous acid to form a highly reactive diazonium salt. This salt can then be coupled with other aromatic compounds to create large, conjugated systems known as azo dyes. gneechem.com These dyes are valued for their bright and stable colors, which often fall in the yellow, orange, and red spectrums, and are used extensively in the textile, leather, and printing ink industries. gneechem.com The presence of halogen (chlorine and fluorine) and nitro groups on the this compound backbone can be used to modulate the final color and improve the stability and performance of the resulting pigments. chemimpex.comgneechem.com

Specialty Polymers and Coatings

In the field of material science, this compound contributes to the development of specialty polymers and coatings. chemimpex.comchemimpex.com It serves as a monomer or an additive in polymerization processes. The functional groups on the molecule can be engineered to impart specific properties to the final polymer, such as enhanced thermal stability, chemical resistance, and durability against environmental factors. chemimpex.comchemimpex.com Its integration into polymer chains can modify the material's surface properties, leading to advanced coatings with improved performance characteristics.

Advanced Materials Science Applications

The utility of this compound extends into advanced materials, where its unique electronic and chemical properties are leveraged for cutting-edge applications. uni.lu

Carbon Nanotubes (e.g., Color Centre-Tailored)

While direct studies on this compound are specific, closely related fluorinated nitroaniline compounds are used as intermediates for producing color centre-tailored carbon nanotubes (CNTs). ossila.com The functionalization of CNTs is critical for their application, and aniline derivatives are key to this process. up.pt The amino group on compounds like this compound allows for covalent functionalization of CNT sidewalls through diazonium coupling reactions. up.pt This process involves converting the aniline into a diazonium species, which then reacts with the CNT surface to form stable, covalent bonds. up.pt This type of functionalization can alter the electronic properties of the nanotubes, potentially creating "color centers" that absorb and emit light at specific wavelengths, a feature desirable for photoactive nanohybrids and medical applications. up.pt

Anode Materials for Energy Storage (e.g., Li-ion Batteries)

Research into next-generation energy storage has identified derivatives of fluorinated nitroanilines as promising precursors for anode materials in lithium-ion batteries. ossila.com For example, a related compound, 2-fluoro-4-nitroaniline, has been used to synthesize a novel lithium bismaleamate anode material. ossila.com This material demonstrated a high electrode capacity of 688.9 mAhg⁻¹, showcasing the potential of such fluorinated aniline building blocks in battery technology. ossila.com The multiple reactive sites on this compound make it a suitable candidate for synthesizing complex organic electrode materials. uni.lu These organic materials offer potential advantages over traditional inorganic anodes, including higher theoretical capacities, structural flexibility, and more sustainable sourcing.

Computational and Theoretical Investigations of 5 Chloro 4 Fluoro 2 Nitroaniline

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. As of the current literature survey, specific DFT studies dedicated exclusively to 5-Chloro-4-fluoro-2-nitroaniline, detailing its electronic structure and reactivity, are not widely available in peer-reviewed journals. Such studies would typically provide valuable data on molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and atomic charges, which are crucial for predicting the molecule's reactivity and interaction with other chemical species.

While general computed properties for this compound are available from databases, in-depth DFT analysis remains a potential area for future research. These computational descriptors, available on platforms like PubChem, are often calculated using computational methods. nih.gov

Molecular Dynamics Simulations of Reaction Mechanisms

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide detailed insights into reaction mechanisms, conformational changes, and interactions with solvents or other molecules.

Currently, there is a lack of published research focusing on molecular dynamics simulations specifically for the reaction mechanisms involving this compound. MD simulations could be instrumental in understanding the kinetics and thermodynamics of its synthesis or its role in subsequent reactions, for instance, in the formation of dyes or pharmaceutical precursors. guidechem.comchemimpex.com Research on related nitroaniline derivatives has utilized MD simulations to explore their interactions with biological targets, suggesting the potential utility of this method for this compound derivatives in drug discovery. researchgate.netnih.gov

Predictive Modeling in Organic Synthesis

Predictive modeling in organic synthesis utilizes computational algorithms and historical reaction data to predict the outcomes of chemical reactions, including optimal reaction conditions and potential byproducts. For a versatile building block like this compound, predictive modeling could streamline its use in the synthesis of more complex molecules. guidechem.comchemimpex.com

While this compound is known to be a precursor in the synthesis of various chemicals, specific and detailed predictive modeling studies for its synthetic routes are not prominently featured in the available scientific literature. guidechem.comchemimpex.com The development of such models would be beneficial for optimizing yield and reducing experimental costs in industrial applications.

In Silico Analysis of Structure-Activity Relationships for Derivatives

In silico analysis of structure-activity relationships (SAR) is a computational approach used extensively in drug discovery and materials science to understand how the chemical structure of a compound influences its biological activity or physical properties. For derivatives of this compound, in silico SAR studies could predict their potential efficacy as pharmaceutical agents or their characteristics as dyes. chemimpex.com

Although this compound serves as an intermediate for various applications, dedicated in silico SAR studies on its derivatives are not readily found in the public domain. Such studies on related compounds have shown promise in identifying key structural features for desired activities. researchgate.netchemicalbook.com This highlights a research gap and an opportunity for future computational studies to explore the potential of novel derivatives of this compound.

Advanced Analytical Methodologies for Research on 5 Chloro 4 Fluoro 2 Nitroaniline

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of 5-Chloro-4-fluoro-2-nitroaniline. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Raman Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) each provide unique insights into the compound's chemical architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. While specific ¹H and ¹³C NMR spectral data for this compound is not detailed in the provided search results, related compounds offer a glimpse into the expected spectra. For instance, the ¹H NMR spectrum of 4-chloro-2-nitroaniline (B28928) shows distinct peaks corresponding to the aromatic protons chemicalbook.com. Similarly, the ¹H NMR spectrum of 5-chloro-2-nitroaniline (B48662) has also been documented chemicalbook.com.

Fourier-Transform Infrared (FT-IR) Spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound has been recorded using both KBr and Attenuated Total Reflectance (ATR) techniques with a Bruker Tensor 27 FT-IR instrument nih.gov. The gas-phase IR spectrum is also available and provides valuable data on the compound's vibrational modes nist.gov. The analysis of related nitroanilines, such as p-nitroaniline, reveals characteristic peaks for N-H and NO₂ stretching vibrations, which are expected to be present in the spectrum of this compound as well researchgate.net.

Raman Spectroscopy is another vibrational spectroscopy technique that is complementary to FT-IR. A FT-Raman spectrum of this compound has been obtained using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer nih.gov. The Raman spectrum of the related compound 4-chloro-2-nitroaniline shows distinct bands for C-N stretching and N-H bending vibrations, which can be used as a reference for interpreting the spectrum of this compound researchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within a molecule. While specific UV-Vis data for this compound is not available in the search results, the UV spectrum of 4-chloro-2-nitroaniline has been documented nih.gov.

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. The molecular weight of this compound is 190.56 g/mol , and its monoisotopic mass is 189.9945332 Da nih.gov. GC-MS analysis of this compound has been performed, and the mass spectrum is available in the NIST database under number 136634 nih.gov. Predicted collision cross-section values for various adducts of this compound have also been calculated uni.lu.

Table 1: Spectroscopic Data for this compound

| Technique | Instrument | Key Findings/Data | Citation |

| FT-IR | Bruker Tensor 27 FT-IR | KBr and ATR-Neat spectra available. | nih.gov |

| Gas-Phase IR | NIST/EPA Gas-Phase Infrared Database | Spectrum available. | nist.gov |

| Raman | Bruker MultiRAM Stand Alone FT-Raman | FT-Raman spectrum available. | nih.gov |

| Mass Spectrometry (GC-MS) | Not specified | NIST Number: 136634 | nih.gov |

Chromatographic Separations

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of non-volatile compounds. While specific HPLC methods for this compound are not detailed, a study on the related compound niclosamide (B1684120) and its degradates, including 2-chloro-4-nitroaniline, utilized LC-MS/MS for simultaneous determination in water rsc.org. This suggests that LC-MS/MS could be a powerful tool for the analysis of this compound as well.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. The purity of this compound is often determined by GC, with a typical specification of ≥96.0% or higher chemimpex.comthermofisher.com.

Chiral Chromatography would be relevant if this compound were chiral or used in the synthesis of chiral molecules. However, the provided information does not indicate that this compound is chiral, and no specific chiral chromatography methods were found.

Table 2: Chromatographic Purity of this compound

| Technique | Purity Specification | Citation |

| Gas Chromatography (GC) | ≥98% | chemimpex.com |

| Gas Chromatography (GC) | ≥96.0% | thermofisher.com |

Real-time Reaction Monitoring and Process Analytical Technology (PAT) Integration

The synthesis of this compound can be monitored in real-time using Process Analytical Technology (PAT). While specific applications of PAT for this compound are not detailed in the search results, the principles of PAT are widely applicable to organic synthesis. By integrating analytical techniques such as FT-IR or Raman spectroscopy directly into the reaction vessel, it is possible to track the consumption of reactants and the formation of the product in real-time. This allows for precise control over reaction parameters, leading to improved yield, purity, and safety. The synthesis of related compounds, such as 3-chloro-4-fluoroaniline (B193440) from 3-chloro-4-fluoronitrobenzene, involves monitoring reaction conditions like temperature and pressure, which aligns with the goals of PAT google.com.

Crystallographic Analysis

Crystallographic analysis, particularly X-ray Diffraction (XRD), is the gold standard for determining the three-dimensional structure of crystalline solids. While no specific X-ray diffraction data for this compound was found, studies on closely related compounds provide valuable comparative information. For example, the crystal structure of 5-chloro-2-nitroaniline has been investigated, revealing it can crystallize in both orthorhombic and triclinic systems researchgate.net. Similarly, the crystal structure of 2-fluoro-5-nitroaniline (B1294389) has been determined to be monoclinic researchgate.net. These studies highlight the type of detailed structural information, including bond lengths, bond angles, and crystal packing, that could be obtained for this compound through X-ray diffraction analysis.

Future Directions and Emerging Research Avenues for 5 Chloro 4 Fluoro 2 Nitroaniline

Development of Novel Catalytic Systems for Functionalization

The functionalization of aromatic compounds is a cornerstone of modern organic synthesis, and the development of novel catalytic systems is a primary focus for enhancing the reactivity and selectivity of molecules like 5-Chloro-4-fluoro-2-nitroaniline. While research directly on this specific molecule is emerging, broader advancements in the catalysis of nitroaromatic compounds offer a clear view of future possibilities.

Key areas of development include:

Integration with Machine Learning and Artificial Intelligence for Synthesis Planning

The impact of AI in this field is multifaceted:

Exploration of New Derivatization Pathways

Derivatization—the transformation of functional groups—is key to unlocking the full potential of this compound as a building block. chemimpex.com Researchers are actively exploring novel reaction pathways to selectively modify its amino, nitro, and halogen groups, leading to a diverse array of new chemical entities.

Emerging derivatization strategies include:

Sustainable and Scalable Synthetic Processes

The principles of green chemistry are increasingly guiding the development of synthetic processes in the chemical industry. nih.gov For this compound, future research will focus on creating manufacturing methods that are not only economically viable but also environmentally benign. researchgate.net

Key trends in sustainable and scalable synthesis include:

Q & A

Q. What are the optimal synthetic routes for 5-chloro-4-fluoro-2-nitroaniline, and how can competing side reactions be minimized?

- Methodological Answer : Synthesis typically involves sequential halogenation and nitration. For example:

Chlorination/Fluorination : Start with 4-fluoro-2-nitroaniline. Introduce chlorine via electrophilic substitution using Cl2 or N-chlorosuccinimide (NCS) under controlled conditions to avoid over-halogenation .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate) to isolate intermediates. Monitor reaction progress via TLC or HPLC .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substitution patterns (e.g., aromatic proton splitting due to nitro and halogen groups) .

- HPLC-MS : Quantify purity (>98%) and detect trace impurities (e.g., unreacted precursors) .

- Elemental Analysis : Validate molecular formula (C6H3ClFN2O2) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Toxicity : Wear nitrile gloves, goggles, and fume hoods due to potential mutagenicity (similar to nitroaniline derivatives) .

- Storage : Keep in amber glass vials at –20°C to prevent photodegradation. Avoid contact with reducing agents (risk of explosive nitro-group reactions) .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound be addressed?

- Methodological Answer :

- Directing Groups : Use meta-directing nitro groups to position chlorine/fluorine. For example, nitration before halogenation ensures proper orientation .

- Computational Modeling : DFT calculations predict electron density maps to optimize reaction conditions (e.g., solvent polarity, catalyst choice) .

Q. What analytical techniques resolve contradictions in reported spectral data for this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental IR and NMR data with NIST Chemistry WebBook references .

- High-Resolution MS : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 204.98) to distinguish from isomers .

Q. How does the electronic nature of substituents affect the stability of this compound under acidic/basic conditions?

- Methodological Answer :

- pH Stability Tests : Expose the compound to buffers (pH 2–12) and monitor decomposition via UV-Vis spectroscopy. Nitro groups destabilize under strong bases (pH >10), leading to nitro-to-amine reduction .

- Kinetic Studies : Use Arrhenius plots to predict degradation rates in different solvents (e.g., DMSO vs. MeOH) .

Q. What role does this compound play in medicinal chemistry intermediate synthesis?

- Methodological Answer :

- Drug Precursor : Serve as a scaffold for antimalarial or antiviral agents. For example, coupling with heterocycles (e.g., pyrimidines) via Buchwald-Hartwig amination .

- Biological Screening : Test cytotoxicity in HEK293 cells (IC50 >50 µM suggests low acute toxicity) .

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.